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Efficacy & Safety Profile Comparison

The following tables summarize key efficacy and safety data from pivotal trials for agents targeting the

PI3K/AKT pathway in advanced HR+/HER2- breast cancer.

Table 1: Key Efficacy Outcomes from Phase III Trials

PFS OS HR .

Agent mPFS mOS Key Patient
. HR vs Vs ORR (%) .

(Regimen) (Months) (Months) Population

Control Control
Inavolisib + 15.0 0.43 34.0 0.67 58.4- PIK3CA-mutated,
Palbo + (95% (95% CI:  62.7 endocrine-resistant, 1L
Fulvestrant Cl: 0.48- mBC
[1] [2] [3] 0.32- 0.94)

0.59)
Alpelisib + 11.0 0.65 39.3 Not Not PIK3CA-mutated, post-
Fulvestrant (95% (exploratory) Reported Reported CDKA4/6i and endocrine
[4] Cl: therapy

0.50-

0.85)
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PFS OS HR i
Agent mPFS mOS Key Patient
. HR vs Vs ORR (%) .
(Regimen) (Months) (Months) Population
Control Control
Capivasertib 7.3 (in 0.50 Not Not 28.8 (in AKT-pathway altered
+ AKT- (95% Reached Reported AKT- (PIK3CA/AKT1/PTEN),
Fulvestrant pathway Cl: pathway  post-endocrine therapy
[4] altered) 0.38- altered) + CDK4/6i
0.65)

Abbreviations: mBC: metastatic breast cancer; 1L: first-line; Palbo: Palbociclib; CDK4/6i: CDK4/6
inhibitor; HR: Hazard Ratio; CI: Confidence Interval.

Table 2: Select Adverse Events (AEs) and Management

Hyperglycemia Stomatitis Diarrhea Rash Key Management
Agent (Grade (Grade .
(Grade =3) (Grade =3) Strategies
=3) 23)
Inavolisib [4] 12-13% (FPG 6% 3.7% No Grade Proactive fasting
[5]112] increase) 3/4 glucose monitoring;
reported corticosteroid
mouthwash for
stomatitis;
antidiarrheals.
Alpelisib [4] Significant rate Not Not Higher Proactive metformin
(key toxicity) Specified Specified rate initiation; prophylactic
antihistamines;
loperamide for diarrhea.
Capivasertib 2.3% Not Not Not Consider for patients at
[4] Specified Specified Specified high risk for
hyperglycemia.

Mechanism of Action & Trial Design
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Understanding the unique mechanisms and trial protocols is crucial for interpreting the data.

¢ Unique Dual Mechanism of Inavolisib: While all three agents inhibit the PI3K/AKT pathway, their
targets and actions differ. Inavolisib is a highly selective PI3Ka inhibitor that not only blocks the
enzyme's activity but also uniquely induces the degradation of the mutant p110a protein itself.
This dual action may lead to more sustained pathway suppression and help overcome resistance
mechanisms seen with earlier PISK inhibitors [4] [6]. Capivasertib acts further downstream as a pan-
AKT inhibitor, and Alpelisib is a PI3Ka inhibitor without the degradation function [4].

¢ INAVO120 Trial Protocol: The INAVO120 trial was a phase lll, randomized, double-blind, placebo-
controlled study [7] [5] [2].

o Patient Population: Adults with PIK3CA-mutated, HR+/HER2-negative locally advanced or
metastatic breast cancer, whose disease progressed during or within 12 months of completing
adjuvant endocrine therapy. Patients had not received prior systemic therapy for their advanced
disease [5] [2].

o Intervention: Inavolisib (9 mg orally, once daily) plus palbociclib and fulvestrant.

o Control: Placebo plus palbociclib and fulvestrant.

o Primary Endpoint: Progression-free survival (PFS) as assessed by the investigator [2].

o Key Secondary Endpoints: Overall survival (OS), objective response rate (ORR), and
duration of response (DOR) [5].

The diagram below illustrates the mechanism of action of Inavelisib within the PI3K/AKT/mTOR pathway.
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Interpretation & Clinical Implications

o Efficacy vs. Standard of Care: The INAVO120 regimen more than doubled median PFS and
significantly improved OS compared to palbociclib-fulvestrant alone, establishing a new potential
standard of care for this molecularly defined population in the first-line setting [1] [2] [3].

e Therapeutic Sequencing: The distinct trial populations make cross-trial comparisons difficult.
Alpelisib and capivasertib are often used after progression on CDK4/6 inhibitors, whereas the
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INAVO120 trial evaluated inavolisib in the first-line setting [4]. This positions inavolisib earlier in the
treatment pathway.

o Safety-Driven Selection: The improved toxicity profile of inavolisib, particularly the lower incidence
of severe hyperglycemia and rash compared to alpelisib, may make it a more manageable option for
clinicians and patients [4]. This improved therapeutic window is a key differentiator.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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